4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid
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Overview
Description
4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid is a versatile small molecule scaffold used in various research and industrial applications. It belongs to the family of thiophenes and has the molecular formula C13H15NO3S with a molecular weight of 265.33 g/mol . This compound is known for its unique structural properties, making it a valuable building block in chemical synthesis and pharmaceutical research.
Preparation Methods
The synthesis of 4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid involves several steps, typically starting with the preparation of tetrahydrothiophene derivatives. The synthetic route generally includes:
Formation of Tetrahydrothiophene Derivative: This step involves the cyclization of suitable precursors under controlled conditions.
Amidation Reaction: The tetrahydrothiophene derivative undergoes an amidation reaction with benzoic acid derivatives to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity
Industrial production methods may involve optimization of reaction conditions to enhance yield and scalability, including the use of catalysts and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiophene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the benzoic acid moiety are replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including the development of drugs targeting specific diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access and subsequent catalytic activity. Additionally, it can modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
4-((Tetrahydrothiophene-3-carboxamido)methyl)benzoic acid can be compared with other thiophene derivatives, such as:
Thiophene-2-carboxylic acid: A simpler thiophene derivative with different reactivity and applications.
2-Aminothiophene-3-carboxylic acid: Another thiophene derivative with distinct biological activity and synthetic utility.
Thiophene-3-carboxamide: A related compound with similar structural features but different functional groups
The uniqueness of this compound lies in its specific structural configuration, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
4-[(thiolane-3-carbonylamino)methyl]benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3S/c15-12(11-5-6-18-8-11)14-7-9-1-3-10(4-2-9)13(16)17/h1-4,11H,5-8H2,(H,14,15)(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQMUOMDRMYHLAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1C(=O)NCC2=CC=C(C=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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